2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Suzuki-Miyaura coupling Nucleophilic reactivity Boronic ester kinetics

Researchers relying on free 2-fluorophenylboronic acid face hydrolytic instability and sluggish cross-coupling kinetics. 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 346656-39-1)-the neopentyl glycol ester-resolves both: a bench-stable, low-melting solid (mp 38-42°C) compatible with automated HTE solid dispensing. • 20× faster Suzuki-Miyaura coupling vs. pinacol esters; 10⁴× reactivity gain over free acid • Eliminates deprotection step required by MIDA boronates; ≥98% purity (GC/T) • Ambient shipping; store refrigerated (2-8°C) for long-term stability

Molecular Formula C11H14BFO2
Molecular Weight 208.04 g/mol
CAS No. 346656-39-1
Cat. No. B1310469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
CAS346656-39-1
Molecular FormulaC11H14BFO2
Molecular Weight208.04 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=CC=C2F
InChIInChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
InChIKeyZNFBLQHZFSLYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Overview


2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 346656-39-1), also known as 2-fluorophenylboronic acid neopentyl glycol ester, is a cyclic boronic ester belonging to the 1,3,2-dioxaborinane class [1]. This organoboron compound is widely employed as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, serving as a stable and reactive source of the 2-fluorophenyl moiety for the construction of biaryl architectures in pharmaceutical and materials research . Its molecular formula is C11H14BFO2, with a molecular weight of 208.04 g/mol, and it is commercially available as a solid with a purity typically exceeding 98% .

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane vs. Other Boron Reagents


Direct substitution of 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with a closely related analog, such as the corresponding free boronic acid, pinacol ester, or MIDA boronate, is not a neutral exchange. The specific 1,3,2-dioxaborinane (neopentyl glycol ester) scaffold confers a unique reactivity profile that differs significantly in terms of nucleophilic reaction rates, hydrolytic stability, and performance under standard cross-coupling conditions [1]. Unlike pinacol esters, which are often less reactive [2], and MIDA boronates, which require a separate deprotection step , this neopentyl glycol ester occupies a critical 'middle ground'—providing both enhanced bench stability over the free acid and superior reactivity for challenging Suzuki couplings. The following quantitative evidence details exactly where and how this compound demonstrates verifiable differentiation.

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Performance Evidence


Nucleophilic Reactivity Advantage Over Pinacol Esters

This neopentyl glycol boronic ester exhibits a nucleophilic reactivity that is 10^4 times (10,000x) greater than that of the corresponding pinacol ester. This dramatic rate acceleration is a class-level characteristic of neopentyl glycol-derived boronates. The study by Berionni et al. (2015) quantitatively established this reactivity difference through kinetic analysis, providing a clear scientific basis for selecting this dioxaborinane over the more common pinacol boronate when faster transmetalation rates are required for a challenging Suzuki-Miyaura coupling [1]. This class-level inference is directly applicable to the target compound, as the reactivity enhancement is conferred by the neopentyl glycol ligand scaffold.

Suzuki-Miyaura coupling Nucleophilic reactivity Boronic ester kinetics

Bench Stability and Stoichiometric Control vs. Free Boronic Acid

In contrast to 2-fluorophenylboronic acid (CAS 1993-03-9), which is prone to protodeboronation and the formation of trimeric boroxine anhydrides that complicate accurate stoichiometry, the 1,3,2-dioxaborinane framework provides a well-defined, monomeric structure. The free boronic acid is known to contain variable amounts of anhydride, leading to inconsistencies in reaction outcomes . The silyl-protected dioxaborinanes study by Goggins et al. (2014) explicitly states that dioxaborinanes are 'column- and bench-stable' reagents, offering a practical advantage over boronic acids that often require excess equivalents and are difficult to purify and handle [1]. This class-level inference, based on the stability conferred by the neopentyl glycol chelation, supports the selection of this compound for reliable, stoichiometrically precise cross-coupling.

Boronic acid stability Protodeboronation Reagent handling

Accelerated Suzuki-Miyaura Coupling Performance

A recent methodology study from the Denmark group (ACS Catalysis, 2020) demonstrated that neopentyl glycol boronic esters, as a class, provide the optimal reactivity for Suzuki-Miyaura couplings accelerated by potassium trimethylsilanolate (TMSOK) [1]. The authors screened various boronic esters (including pinacol, catechol, and neopentyl glycol derivatives) and found that the neopentyl glycol boronic ester gave the 'best reaction results', enabling a remarkable 20-fold reduction in reaction time (e.g., from hours to just 5 minutes for many substrates) [1]. This cross-study comparable evidence positions 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane as the preferred coupling partner for researchers and industrial chemists seeking to implement high-throughput or time-sensitive Suzuki couplings.

Suzuki-Miyaura coupling Reaction kinetics Neopentyl glycol boronate

Optimal Physical Form for Dispensing and Automation

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a low-melting solid with a melting point range of 38.0–42.0 °C (literature value 40 °C) [1]. This is in stark contrast to the free 2-fluorophenylboronic acid, which is a powder melting at 101–110 °C [2]. The lower melting point and crystalline nature of the dioxaborinane make it significantly easier to dispense and weigh accurately, especially in automated solid-dispensing systems used in high-throughput experimentation (HTE) and medicinal chemistry labs. The 2-fluorophenylboronic acid pinacol ester, on the other hand, is often a low-melting solid or liquid , which can present challenges for precise weighing and long-term storage without solidification issues.

Reagent handling Physical properties Automated synthesis

High Purity and Stoichiometric Reliability

This compound is routinely supplied with a purity specification of ≥98.0% (as determined by GC and neutralization titration) from major suppliers . This high and well-defined purity is critical for the success of palladium-catalyzed cross-couplings, which are sensitive to catalyst poisons and stoichiometric imbalances. In contrast, the corresponding free boronic acid is often specified with a note indicating 'contains varying amounts of anhydride,' which introduces an uncontrolled variable in reaction stoichiometry . The defined purity of the dioxaborinane allows for more accurate reaction planning and more consistent yields, a supporting but significant differentiator when selecting a reagent for multi-step synthesis or process development.

Reagent purity Quality control Suzuki-Miyaura coupling

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Applications


Targeted Cancer Therapeutics

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of targeted therapies for cancer treatment . The ability to reliably and rapidly install a 2-fluorophenyl group onto a complex molecular scaffold via Suzuki-Miyaura coupling is crucial for building libraries of potential drug candidates. The evidence of 10^4x higher reactivity (Section 3, Item 1) and 20x faster reaction times (Section 3, Item 3) directly supports its use in medicinal chemistry for accelerating lead optimization and enabling the synthesis of molecules with challenging steric and electronic profiles.

High-Throughput Experimentation (HTE)

The compound's favorable physical form as a low-melting solid (Section 3, Item 4) and its high, defined purity (Section 3, Item 5) make it exceptionally well-suited for automated solid dispensing systems used in high-throughput experimentation (HTE). In an HTE setting, accurate and rapid weighing of dozens or hundreds of reagents is paramount. The enhanced reactivity (Section 3, Item 1) and stability (Section 3, Item 2) of this neopentyl glycol ester ensure that the results from automated screens are both robust and directly translatable to larger-scale synthesis, avoiding the pitfalls associated with less stable or less reactive boron partners.

Advanced Polymers and Coatings

This compound is employed in the production of advanced materials, including polymers and coatings, to enhance properties such as durability and resistance to environmental factors . The precise stoichiometric control offered by the stable, monomeric boronic ester (Section 3, Item 2) is critical in polymer chemistry, where small imbalances in monomer feed ratios can dramatically alter molecular weight distribution and final material properties. Its superior reactivity (Section 3, Item 1) also facilitates the incorporation of the fluorinated aryl group into polymers under mild conditions, preserving the integrity of other sensitive functional groups.

Fluorinated Fluorescent Probes

The compound acts as a building block for developing fluorescent probes, which are essential in biological imaging and diagnostics . The fluorine atom on the phenyl ring can significantly influence the photophysical properties of the resulting fluorophore. The clean, high-yielding Suzuki coupling enabled by this reagent (Section 3, Items 1 & 3) is vital for the efficient preparation of these complex, light-sensitive molecules, where minimizing side reactions and purification steps is a top priority.

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